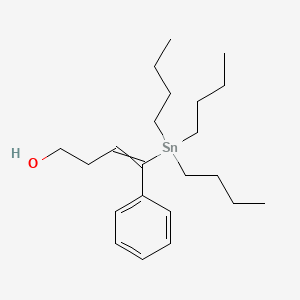
4-Phenyl-4-(tributylstannyl)but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-4-(tributylstannyl)but-3-en-1-ol is an organotin compound with the molecular formula C22H38OSn. It is characterized by the presence of a phenyl group, a tributylstannyl group, and a butenol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol typically involves the reaction of a phenyl-substituted butenol with tributyltin hydride. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a catalyst, such as a palladium complex, to facilitate the formation of the stannylated product .
Industrial Production Methods
This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-4-(tributylstannyl)but-3-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the butenol moiety can be reduced to form a saturated alcohol.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used to replace the tributylstannyl group
Major Products
Oxidation: Formation of a phenyl-substituted butenone.
Reduction: Formation of 4-phenyl-4-(tributylstannyl)butanol.
Substitution: Formation of 4-phenyl-4-halobut-3-en-1-ol
Scientific Research Applications
4-Phenyl-4-(tributylstannyl)but-3-en-1-ol has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Material Science: Studied for its potential use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tributylstannyl group can act as a leaving group in substitution reactions, while the phenyl and butenol moieties can undergo oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-4-(trimethylstannyl)but-3-en-1-ol
- 4-Phenyl-4-(triethylstannyl)but-3-en-1-ol
- 4-Phenyl-4-(triphenylstannyl)but-3-en-1-ol
Uniqueness
4-Phenyl-4-(tributylstannyl)but-3-en-1-ol is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties compared to its trimethyl, triethyl, and triphenyl analogs. The bulkiness and electron-donating nature of the tributyl group can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
CAS No. |
651713-93-8 |
|---|---|
Molecular Formula |
C22H38OSn |
Molecular Weight |
437.2 g/mol |
IUPAC Name |
4-phenyl-4-tributylstannylbut-3-en-1-ol |
InChI |
InChI=1S/C10H11O.3C4H9.Sn/c11-9-5-4-8-10-6-2-1-3-7-10;3*1-3-4-2;/h1-4,6-7,11H,5,9H2;3*1,3-4H2,2H3; |
InChI Key |
NTZZNBAVZKCVRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


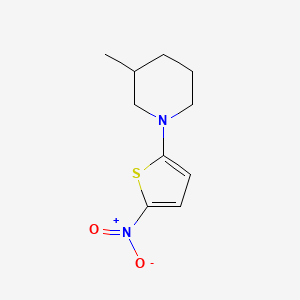
![1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12539540.png)
![Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12539548.png)

![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
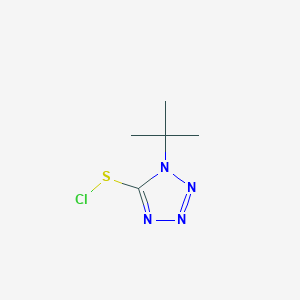
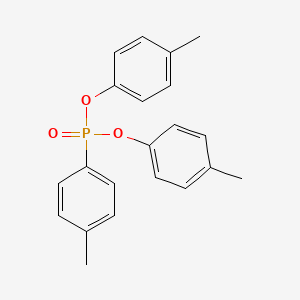
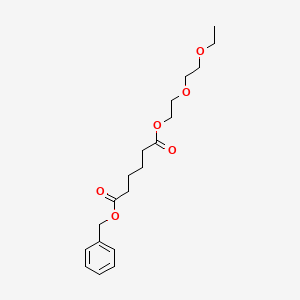
![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)
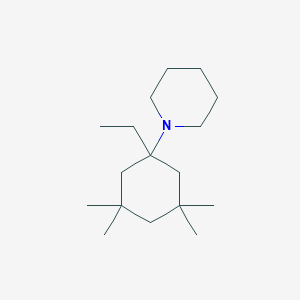
![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
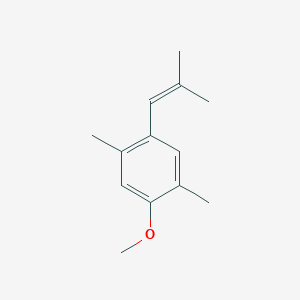
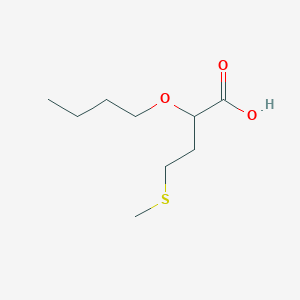
![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)
